molecular formula C5H2ClN3S2 B3013843 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione CAS No. 2567504-74-7

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione

Cat. No.: B3013843
CAS No.: 2567504-74-7
M. Wt: 203.66
InChI Key: JFVXNNSIZDJXOO-UHFFFAOYSA-N
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Description

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione is a heterocyclic compound that features a fused thiazole and pyrazine ring system This compound is of significant interest due to its potential biological activities and its utility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione typically involves the cyclization of appropriate thiazole and pyrazine precursors. One common method involves the reaction of 2-chloropyrazine with thioamide derivatives under acidic conditions to form the desired thiazolo[4,5-b]pyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, dimethylformamide.

    Catalysts: Triethylamine.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione is unique due to its specific combination of a thiazole and pyrazine ring system, which imparts distinct chemical and biological properties. Its chlorine and thione functionalities further enhance its reactivity and potential for diverse applications in medicinal chemistry and chemical synthesis .

Properties

IUPAC Name

6-chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S2/c6-2-1-7-3-4(8-2)11-5(10)9-3/h1H,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVXNNSIZDJXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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